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molecular formula C7H5NO2S B2587183 Methyl 4-cyanothiophene-2-carboxylate CAS No. 67808-33-7

Methyl 4-cyanothiophene-2-carboxylate

Cat. No. B2587183
M. Wt: 167.18
InChI Key: TYOWYTNOORXRSB-UHFFFAOYSA-N
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Patent
US06492403B1

Procedure details

To a solution of 3.82 g (17.3 mmol) methyl 4-bromothiophene-2-carboxylate (as prepared in the previous step) in 10 mL of anhyd DMF was added 3.10 g (34.6 mmol) of copper (I) cyanide. The mixture was heated to reflux with stirring for 18 h, cooled and poured into 100 mL of 10% (w/v) KCN. The mixture was extracted with EtOAc (3×60 mL) and the combined extracts were washed with 150 mL each of water and brine. The dark solution was dried over Na2SO4, treated with decolorizing carbon, filtered and the resulting colorless solution concentrated in vacuo. The resulting light yellow solid was recrystallized from MeOH to afford the title compound as a cream-colored solid (1.67 g, 58%). 1H-NMR (300 MHz, CDCl3) δ8.09 (d, 1H, J=1.4 Hz), 7.93 (d, 1H, J=1.4 Hz), and 3.93 (s, 3H). IR (film): 2235 and 1712 cm−1.
Quantity
3.82 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper (I) cyanide
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
58%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=1.[Cu][C:12]#[N:13].[C-]#N.[K+]>CN(C=O)C>[C:12]([C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[S:5][CH:6]=1)#[N:13] |f:2.3|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
BrC=1C=C(SC1)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
copper (I) cyanide
Quantity
3.1 g
Type
reactant
Smiles
[Cu]C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×60 mL)
WASH
Type
WASH
Details
the combined extracts were washed with 150 mL each of water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dark solution was dried over Na2SO4
ADDITION
Type
ADDITION
Details
treated with decolorizing carbon
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the resulting colorless solution concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting light yellow solid was recrystallized from MeOH

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)C=1C=C(SC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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